N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The unique structure of this compound, which includes a benzothiazole ring, a chromene moiety, and a pyridine group, contributes to its wide range of applications in scientific research and industry.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory and antibacterial agent . Studies have demonstrated its ability to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it has been investigated for its anticancer properties, with some derivatives showing promising results in inhibiting the growth of cancer cells . In industry, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
Future Directions
The future directions for this compound could involve further investigation of its biological activities. Given the diverse activities of thiazole derivatives , this compound could potentially be developed into a drug molecule with various therapeutic applications. Further studies could also explore the compound’s mechanism of action and safety profile.
Preparation Methods
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the chromene and pyridine groups . The reaction conditions often involve the use of catalysts, such as silica-supported tungstosilisic acid, and may be carried out under conventional heating or ultrasonic irradiation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Comparison with Similar Compounds
N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide can be compared with other benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, while this compound has shown significant anti-inflammatory and antibacterial properties, other derivatives may exhibit stronger anticancer or antiviral activities
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3S/c24-17-8-5-10-19-20(17)26-23(31-19)27(12-14-6-3-4-11-25-14)22(29)16-13-30-18-9-2-1-7-15(18)21(16)28/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMRALHHZHUZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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